molecular formula C9H6ClF4NO B7469023 2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide

2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide

Cat. No. B7469023
M. Wt: 255.59 g/mol
InChI Key: TUUGHIIAMOGPLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide is a chemical compound that has been widely used in scientific research. It is also known as CF3-amide, and its chemical formula is C9H6ClF4NO. This compound is a white crystalline solid that is soluble in organic solvents.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide involves the inhibition of the activity of certain enzymes such as HDACs and BRDs. This leads to changes in the expression of genes that are regulated by these enzymes. The compound binds to the active site of the enzyme and prevents it from carrying out its normal function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme that is inhibited. For example, inhibition of HDACs leads to changes in the acetylation status of histones, which can affect gene expression. Inhibition of BRDs can affect the binding of certain proteins to chromatin, which can also affect gene expression. These changes in gene expression can have various physiological effects, depending on the specific genes that are affected.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide in lab experiments is its specificity for certain enzymes. This allows researchers to study the function of these enzymes in a more targeted way. However, one limitation is that the compound may have off-target effects on other enzymes or proteins, which can complicate the interpretation of results.

Future Directions

There are several future directions for the use of 2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide in scientific research. One direction is the development of more specific inhibitors for certain enzymes. Another direction is the use of the compound in combination with other inhibitors or drugs to target multiple pathways or processes. Additionally, the compound could be used in studies of disease models to investigate the role of certain enzymes in disease progression.

Synthesis Methods

The synthesis of 2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide involves the reaction of 4-fluoro-3-(trifluoromethyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide has been used in scientific research as a tool to study the function of certain proteins and enzymes. It has been used to inhibit the activity of certain enzymes such as histone deacetylases (HDACs) and bromodomain-containing proteins (BRDs). These enzymes play a crucial role in the regulation of gene expression and are involved in various cellular processes such as cell growth, differentiation, and apoptosis.

properties

IUPAC Name

2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF4NO/c10-4-8(16)15-5-1-2-7(11)6(3-5)9(12,13)14/h1-3H,4H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUGHIIAMOGPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCl)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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